molecular formula C12H15BrO4 B427194 3-Bromo-5-ethoxy-4-propoxybenzoic acid CAS No. 723245-45-2

3-Bromo-5-ethoxy-4-propoxybenzoic acid

Cat. No.: B427194
CAS No.: 723245-45-2
M. Wt: 303.15g/mol
InChI Key: KRDVGXLPEZGQSG-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-propoxybenzoic acid is a substituted benzoic acid derivative utilized in advanced medicinal chemistry and pharmaceutical research. The specific bromo- and alkoxy-functionalized pattern on the aromatic ring makes it a valuable synthetic intermediate for constructing more complex molecules. While direct studies on this exact molecule are limited, research on its close structural analogs reveals potential applications in early-stage drug discovery. Specifically, similar benzoic acid derivatives are investigated as key building blocks in the synthesis of novel histone deacetylase (HDAC) inhibitors, a prominent class of epigenetic-targeting anticancer agents . The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships in drug candidate libraries. This compound is intended for use in laboratory research settings to facilitate the development of new therapeutic entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-ethoxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDVGXLPEZGQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Bromo 5 Ethoxy 4 Propoxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnection

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 3-Bromo-5-ethoxy-4-propoxybenzoic acid, the primary disconnections involve the carbon-oxygen bonds of the ether functionalities and the carbon-bromine bond, as well as the carboxylic acid group.

A logical retrosynthetic approach would involve disconnecting the ether linkages first, as etherification reactions are common and reliable. This leads back to a dihydroxybromo-benzoic acid precursor. The bromine atom can be disconnected next, suggesting an electrophilic bromination of a dihydroxybenzoic acid. Finally, the carboxylic acid group can be considered as either being present from the start or being generated from a precursor like a benzaldehyde or a nitrile.

This leads to a plausible forward synthesis starting from a readily available precursor such as 3,5-dihydroxybenzoic acid. The key steps would be:

Electrophilic Bromination: Introduction of the bromine atom at the 4-position, which is activated by the two hydroxyl groups.

Protection of the Carboxylic Acid: The carboxylic acid group is often protected as an ester to prevent unwanted side reactions during subsequent steps.

Stepwise Etherification: Sequential introduction of the propoxy and ethoxy groups. The order of these steps can be crucial for achieving the desired product.

Deprotection: Hydrolysis of the ester to yield the final carboxylic acid.

An alternative disconnection strategy could involve introducing the carboxylic acid functionality at a later stage, for example, by oxidizing a corresponding benzaldehyde. This would start with a substituted phenol, followed by bromination, etherifications, formylation, and finally, oxidation.

Precursor Synthesis and Derivatization Routes

The synthesis of this compound can be achieved through a multi-step process involving several key chemical transformations. A plausible route starts from 3,5-dihydroxybenzoic acid, a commercially available starting material.

Bromination Reactions in Benzoic Acid Synthesis

The first step in the proposed synthesis is the regioselective bromination of the aromatic ring. The hydroxyl groups at positions 3 and 5 are ortho, para-directing and strongly activating, making the 2, 4, and 6 positions susceptible to electrophilic attack. Due to steric hindrance from the adjacent hydroxyl and carboxyl groups, the 4-position is the most likely site for bromination.

Common brominating agents for such reactions include bromine (Br₂) in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions need to be carefully controlled to prevent over-bromination.

Table 1: Representative Conditions for Bromination of Hydroxybenzoic Acids

Starting MaterialBrominating AgentSolventCatalystTemperature (°C)Yield (%)
3,5-Dihydroxybenzoic acidBr₂Acetic AcidNoneRoom Temp~90
Salicylic acidNBSAcetonitrile (B52724)H₂SO₄25-30>95
p-Hydroxybenzoic acidBr₂WaterNoneRoom TempHigh

Etherification Reactions (Ethoxylation and Propoxylation)

Following the protection of the carboxylic acid group, typically as a methyl or ethyl ester, the next crucial steps are the sequential etherification of the two hydroxyl groups. The Williamson ether synthesis is a classic and effective method for this transformation. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., ethyl iodide and propyl bromide).

A key challenge in this synthesis is the selective etherification of one hydroxyl group over the other. The two hydroxyl groups in 4-bromo-3,5-dihydroxybenzoic acid ester have slightly different electronic environments, which may allow for some degree of regioselectivity. Alternatively, one hydroxyl group could be selectively protected, followed by etherification of the other, deprotection, and then etherification of the first hydroxyl group. The choice of base and solvent can significantly influence the outcome of the reaction.

Table 2: General Conditions for Williamson Ether Synthesis of Phenols

Phenol SubstrateAlkyl HalideBaseSolventTemperature (°C)Typical Yield (%)
4-NitrophenolEthyl bromideK₂CO₃AcetoneReflux>90
PhenolPropyl iodideNaHTHFRoom Temp85-95
GuaiacolEthyl iodideNaOHEthanol/WaterRefluxHigh

Carboxylic Acid Moiety Formation through Oxidation or Hydrolysis

The final step in the synthesis is the formation of the carboxylic acid moiety. If the synthesis starts with a protected carboxylic acid (ester), the final step is a hydrolysis reaction. This is typically achieved under acidic or basic conditions. Basic hydrolysis with sodium hydroxide or potassium hydroxide followed by acidic workup is a common method.

Alternatively, if the synthesis starts from a benzaldehyde precursor (e.g., 3-bromo-5-ethoxy-4-propoxybenzaldehyde), the carboxylic acid is formed by oxidation. A variety of oxidizing agents can be used for this transformation, such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is important to avoid side reactions with the other functional groups on the aromatic ring.

Table 3: Common Methods for Carboxylic Acid Formation

PrecursorReagent(s)Reaction TypeConditionsTypical Yield (%)
Methyl BenzoateNaOH, then HClHydrolysisAqueous, Reflux>95
BenzaldehydeKMnO₄, H₂SO₄OxidationAqueous, Heat80-90
BenzonitrileH₂SO₄, H₂OHydrolysisAqueous, HeatHigh

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For each step of the synthesis of this compound, several parameters can be adjusted.

For the bromination step , the stoichiometry of the brominating agent is critical to avoid di- or tri-bromination. Temperature and reaction time also play a significant role.

For the final hydrolysis or oxidation step , the concentration of the reagents, temperature, and reaction time must be carefully controlled to ensure complete conversion without degradation of the product.

Catalytic Systems in Benzoic Acid Derivative Synthesis

While many of the core reactions in the synthesis of this compound can be performed with stoichiometric reagents, catalytic systems can offer advantages in terms of efficiency, selectivity, and environmental impact.

In bromination reactions , Lewis acids or proton acids can sometimes be used as catalysts to enhance the electrophilicity of the brominating agent.

For etherification , as mentioned, phase-transfer catalysts can facilitate the reaction between the phenoxide and the alkyl halide, particularly when dealing with a heterogeneous mixture.

In the oxidation of a benzaldehyde precursor , various transition metal catalysts can be employed to enable the use of milder and more environmentally friendly oxidants like molecular oxygen or hydrogen peroxide.

The development of efficient catalytic systems is an active area of research in organic synthesis and can provide more sustainable routes to complex molecules like this compound.

Solvent Effects and Reaction Selectivity

The choice of solvent is a critical parameter in the synthesis and subsequent reactions of polysubstituted aromatic compounds like this compound, profoundly influencing reaction rates and, most importantly, selectivity. For a molecule with multiple potential reaction sites, the solvent can dictate the outcome of a chemical transformation by stabilizing transition states, altering the reactivity of reagents, and influencing the position of equilibrium.

In electrophilic aromatic substitution reactions, such as nitration or further halogenation, the solvent's polarity can affect the regioselectivity. The existing substituents on the benzene (B151609) ring—bromo, ethoxy, propoxy, and carboxylic acid groups—direct incoming electrophiles. The ethoxy and propoxy groups are ortho-, para-directing activators, while the bromo group is a deactivating ortho-, para-director, and the carboxylic acid is a meta-directing deactivator. The interplay of these directing effects is complex.

Research on analogous systems, such as the bromination of phenols, shows that the ortho-to-para product ratio is heavily influenced by the solvent. rsc.orgyoutube.com For instance, non-polar solvents might favor the formation of one isomer over another due to preferential solvation of the transition state. In the case of this compound, a hypothetical further bromination would likely occur at the C6 position, which is ortho to the activating propoxy group and para to the activating ethoxy group. However, the solvent could modulate this selectivity.

The following table illustrates hypothetical solvent effects on the regioselectivity of a further electrophilic substitution reaction on a similar substituted benzoic acid, based on established chemical principles.

SolventDielectric Constant (ε)Product Ratio (ortho-alkoxy : other)Rationale
Carbon Tetrachloride2.285 : 15Non-polar solvent; minimal interaction with the electrophile, allowing steric and electronic effects of the substrate to dominate.
Acetic Acid6.260 : 40Polar protic solvent; can solvate the electrophile, potentially increasing its effective size and altering regioselectivity.
Nitromethane35.955 : 45Polar aprotic solvent; can stabilize charged intermediates, potentially favoring pathways with more stable transition states.

This table is illustrative and based on general principles of solvent effects on electrophilic aromatic substitution.

Furthermore, the reactivity of the carboxylic acid group itself is solvent-dependent. Esterification reactions, for example, are often performed in an excess of the alcohol, which also acts as the solvent. However, using co-solvents can alter the reaction equilibrium and rate. Thermodynamic studies on the solubility of substituted benzoic acids in ethanol-water mixtures show that solvation is favored by increasing the proportion of the organic solvent, which in turn can influence reaction kinetics. jbiochemtech.com

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient methodologies. For a complex target molecule like this compound, green chemistry principles can be applied to reduce waste, minimize energy consumption, and use safer reagents. rsc.orgmdpi.com

Biocatalytic Pathways for Benzoic Acid Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional synthetic methods. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing byproduct formation.

While no specific biocatalytic route for this compound has been published, pathways for similar benzoic acid derivatives have been developed. For instance, nitrilase enzymes have been used to hydrolyze benzonitrile derivatives to their corresponding benzoic acids under mild, aqueous conditions. google.com This approach avoids the harsh acidic or basic conditions required for traditional hydrolysis.

Another relevant biocatalytic strategy involves the use of oxygenase enzymes for the selective hydroxylation of aromatic rings. A potential green synthesis of a precursor to the target molecule could involve the enzymatic hydroxylation of a simpler substituted benzene, followed by enzymatic O-alkylation. Multi-enzyme cascades, where several enzymatic steps are performed in a single pot, have been engineered for the synthesis of compounds like 4-hydroxybenzoic acid from renewable feedstocks such as L-tyrosine. researchgate.net This approach exemplifies a sustainable pathway that could be adapted for complex derivatives.

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a superior alternative to batch processing for many chemical syntheses. beilstein-journals.org This technology offers significant advantages in terms of safety, scalability, efficiency, and control. nih.govacs.org

For the synthesis of this compound, which would likely involve several steps including halogenation, etherification, and oxidation, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly advantageous for exothermic reactions or those involving hazardous reagents. A patent for the synthesis of substituted benzoic acids describes a continuous flow reactor system that improves safety and process control compared to hazardous batch processes. google.com

The synthesis of organometallic intermediates, often required for constructing substituted aromatic rings, can be handled more safely in flow reactors. acs.org Furthermore, reactions can be "telescoped," where the output from one reactor flows directly into the next for a subsequent transformation, eliminating the need for intermediate workup and purification steps. This significantly improves efficiency and reduces solvent waste. nih.gov

The table below compares a hypothetical bromination step in the synthesis of a precursor using traditional batch processing versus a continuous flow setup.

ParameterBatch ProcessingFlow ChemistryAdvantage of Flow Chemistry
Reaction Time 4-6 hours10-20 minutesIncreased throughput and efficiency.
Temperature Control Difficult to manage hotspotsPrecise, uniform temperatureImproved selectivity, reduced byproduct formation.
Safety Risk of thermal runaway with large volumesSmall reactor volume, better heat dissipationInherently safer, especially at scale.
Scalability Challenging, requires re-optimizationStraightforward by running longerFaster process development and production.
Yield 75-85%>90%Enhanced mixing and temperature control lead to higher conversion.

This table is illustrative, based on typical performance improvements seen when converting batch processes to continuous flow. nih.govrsc.org

By integrating biocatalysis and flow chemistry, a highly efficient and sustainable synthesis for complex molecules like this compound can be envisioned, aligning with the core principles of modern, environmentally conscious chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Ethoxy 4 Propoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the ethoxy and propoxy groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The bromine atom and the carboxylic acid group are electron-withdrawing, while the ether groups are electron-donating.

Aromatic Protons: Two signals are expected in the aromatic region, each integrating to one proton. The proton at position 2, being ortho to the bromine and para to the propoxy group, would appear at a downfield chemical shift. The proton at position 6, situated between the ethoxy and carboxylic acid groups, would also be shifted downfield.

Ethoxy Group: The ethoxy group will present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) will be a quartet due to coupling with the adjacent methyl protons, and the methyl protons (-OCH₂CH₃) will appear as a triplet.

Propoxy Group: The propoxy group will show a triplet for the terminal methyl protons (-OCH₂CH₂CH₃), a sextet for the central methylene protons (-OCH₂CH₂CH₃), and a triplet for the methylene protons attached to the oxygen atom (-OCH₂CH₂CH₃).

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.

Expected ¹H NMR Data:

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.8 d 1H H-6
~7.5 d 1H H-2
~4.1 q 2H -OCH₂CH₃ (ethoxy)
~4.0 t 2H -OCH₂CH₂CH₃ (propoxy)
~1.8 sextet 2H -OCH₂CH₂CH₃ (propoxy)
~1.4 t 3H -OCH₂CH₃ (ethoxy)
~1.0 t 3H -OCH₂CH₂CH₃ (propoxy)

d = doublet, t = triplet, q = quartet, sextet, br s = broad singlet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the carboxylic acid group (C-1) and the carbons attached to the electronegative bromine (C-3) and oxygen atoms (C-4, C-5) will be observed at downfield shifts.

Ethoxy and Propoxy Carbons: The carbons of the ethoxy and propoxy groups will appear in the aliphatic region of the spectrum.

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm.

Expected ¹³C NMR Data:

Chemical Shift (ppm) Assignment
~170 C=O (Carboxylic Acid)
~158 C-4
~152 C-5
~132 C-1
~128 C-6
~118 C-2
~115 C-3
~71 -OCH₂CH₂CH₃ (propoxy)
~65 -OCH₂CH₃ (ethoxy)
~22 -OCH₂CH₂CH₃ (propoxy)
~15 -OCH₂CH₃ (ethoxy)

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include:

The quartet of the ethoxy methylene group with the triplet of its methyl group.

The triplet of the propoxy O-methylene group with the sextet of the adjacent methylene group, which in turn would correlate with the terminal methyl triplet.

A weak correlation between the two aromatic protons (H-2 and H-6) due to their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra, for instance, linking the proton at ~7.8 ppm to the carbon at ~128 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the substituted benzene ring. Expected key correlations include:

The aromatic proton H-2 to carbons C-4 and C-6.

The aromatic proton H-6 to carbons C-4 and C-2.

The methylene protons of the ethoxy group to the aromatic carbon C-5.

The methylene protons of the propoxy group to the aromatic carbon C-4.

The aromatic proton H-6 to the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, providing valuable information about the spatial arrangement of the substituents. Key expected NOE correlations would be:

Between the aromatic proton H-2 and the methylene protons of the propoxy group.

Between the aromatic proton H-6 and the methylene protons of the ethoxy group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and the molecular formula of a compound, along with information about its fragmentation pattern, which can further support the proposed structure.

For this compound (C₁₂H₁₅BrO₄), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectrometry Data:

m/z (relative intensity) Assignment
302/304 (1:1) [M]⁺, Molecular ion
285/287 (1:1) [M - OH]⁺
273/275 (1:1) [M - C₂H₅]⁺
257/259 (1:1) [M - COOH]⁺
245/247 (1:1) [M - C₃H₇O]⁺

The fragmentation would likely proceed through the loss of small neutral molecules or radicals such as a hydroxyl group from the carboxylic acid, an ethyl radical from the ethoxy group, or a propoxy radical.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Broad O-H stretch (Carboxylic Acid)
~2950 Medium-Strong C-H stretch (Aliphatic)
~1700 Strong C=O stretch (Carboxylic Acid)
~1600, ~1470 Medium C=C stretch (Aromatic)
~1250 Strong C-O stretch (Aryl ethers and carboxylic acid)
~1050 Medium C-O stretch (Alkyl ethers)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the benzene ring. The presence of the chromophoric carboxylic acid group and the auxochromic ether and bromo substituents would influence the absorption maxima (λ_max). One would expect to see characteristic π → π* transitions for the substituted benzene ring.

Integrated Spectroscopic Data Interpretation for Comprehensive Structural Proof

The definitive structure of this compound is established by integrating the data from all spectroscopic techniques. The ¹H and ¹³C NMR spectra provide the initial framework of proton and carbon environments. The COSY experiment confirms the spin-spin coupling networks within the ethoxy and propoxy side chains. The crucial HMBC correlations connect these aliphatic chains and the carboxylic acid group to the specific carbons of the aromatic ring, confirming the substitution pattern. For instance, the correlation of the ethoxy methylene protons to C-5 and the propoxy methylene protons to C-4 definitively places these groups. The NOESY data further validates these placements through spatial proximities.

The mass spectrum confirms the molecular formula C₁₂H₁₅BrO₄ through the accurate mass of the molecular ion and the characteristic isotopic pattern of bromine. The observed fragmentation patterns, such as the loss of the alkyl groups from the ethers, are consistent with the proposed structure. Finally, the IR spectrum confirms the presence of the key functional groups: the broad O-H and strong C=O stretch for the carboxylic acid, the C-O stretches for the ethers, and the C-Br stretch.

Together, this comprehensive suite of spectroscopic data provides unambiguous and conclusive proof for the structure of this compound.

Computational and Theoretical Investigations of 3 Bromo 5 Ethoxy 4 Propoxybenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Conformations

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in exploring the fundamental properties of molecules at the electronic level. These methods allow for the determination of stable molecular geometries, the analysis of orbital interactions, and the quantification of intramolecular forces.

The conformational landscape of 3-bromo-5-ethoxy-4-propoxybenzoic acid is primarily defined by the rotational freedom of the ethoxy and propoxy chains, as well as the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

The carboxylic acid group is generally expected to be nearly coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from adjacent substituents can induce some degree of torsion. For substituted benzoic acids, the cis conformation (with the hydroxyl proton syn-periplanar to the carbonyl oxygen) is typically more stable than the trans conformation.

The alkoxy chains (ethoxy and propoxy) possess multiple rotatable bonds, leading to a variety of possible conformers. Computational scans of the dihedral angles associated with these chains can identify the lowest energy conformations. For alkoxy-substituted benzenes, the most stable arrangement often involves the alkyl group pointing away from the ring to minimize steric clashes. The relative energies of different conformers are typically within a few kcal/mol, suggesting that at room temperature, a mixture of conformers is likely to exist in the gas phase and in solution.

A representative conformational analysis would involve rotating the C-C-O-C and C-O-C-C dihedral angles of the ethoxy and propoxy groups to map the potential energy surface and identify the global and local minima.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-C-O-C) - Ethoxy Dihedral Angle (C-O-C-C) - Propoxy Relative Energy (kcal/mol)
1 (Global Minimum) ~180° (anti) ~180° (anti) 0.00
2 ~60° (gauche) ~180° (anti) 1.25
3 ~180° (anti) ~60° (gauche) 1.40

Note: This table is illustrative and based on general principles of conformational analysis for alkoxy-substituted aromatic compounds.

The substitution pattern of this compound allows for several potential intramolecular interactions that can influence its conformation and reactivity. While strong intramolecular hydrogen bonds, often seen in ortho-substituted benzoic acids, are absent here, weaker interactions can still play a role. rsc.org

Possible interactions include:

Hydrogen bonding: A weak intramolecular hydrogen bond might exist between the carboxylic acid proton and the oxygen atom of the adjacent propoxy group (C-H···O). The geometry, however, is not optimal for a strong interaction.

Steric Repulsion: The bulky bromine atom and the alkoxy groups can sterically interact, potentially causing slight out-of-plane distortions of the substituents to relieve strain. This steric inhibition of resonance can, in turn, affect the electronic properties of the molecule. rsc.org

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to identify and quantify such intramolecular interactions by examining the delocalization of electron density between occupied and unoccupied orbitals.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend the investigation from single molecules to larger systems, providing insights into the behavior of this compound in different phases and its interactions with other molecules.

The gas-phase acidity is an intrinsic measure of a molecule's ability to donate a proton without the influence of a solvent. It can be calculated as the enthalpy or Gibbs free energy change for the deprotonation reaction in the gas phase. Theoretical studies on substituted benzoic acids have shown that their gas-phase acidity is significantly influenced by the electronic nature of the substituents. mdpi.comnih.gov

For this compound, the following electronic effects are at play:

Inductive Effect: The electronegative bromine and oxygen atoms exert an electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion and thus increases acidity. mdpi.comnih.gov

Resonance Effect: The alkoxy groups have lone pairs on the oxygen atoms that can be donated to the benzene ring through resonance (+R effect). This effect increases electron density on the ring and destabilizes the carboxylate anion, thereby decreasing acidity. The bromine atom has a weaker +R effect.

Table 2: Predicted Gas-Phase Acidity and Proton Affinity Values

Compound Predicted Gas-Phase Acidity (ΔG_acid, kcal/mol) Predicted Proton Affinity of Anion (PA, kcal/mol)
Benzoic Acid ~330-335 ~335-340

Note: These values are estimations based on trends observed for substituted benzoic acids. The presence of both electron-withdrawing (bromo) and electron-donating (alkoxy) groups makes precise a priori prediction challenging without specific calculations.

In solution and in the solid state, molecules of this compound will interact with each other and with solvent molecules. Molecular dynamics (MD) simulations are a powerful tool to study these interactions. ucl.ac.uk

Dimerization: Like most carboxylic acids, this compound is expected to form strong hydrogen-bonded dimers in non-polar solvents and in the solid state. researchgate.netconicet.gov.ar These dimers are characterized by a cyclic arrangement with two strong O-H···O=C hydrogen bonds.

Solvent Interactions: In polar, hydrogen-bond-accepting solvents (like DMSO or THF), solvent molecules can compete with the self-association of the acid, forming hydrogen bonds with the carboxylic group and disrupting the formation of dimers. acs.orgbohrium.com

Stacking and Other Interactions: In the solid state, in addition to hydrogen bonding, π-π stacking interactions between the benzene rings and C-H···π interactions can play a significant role in the crystal packing. conicet.gov.ar The bulky substituents may, however, hinder efficient π-π stacking.

MD simulations using force fields like GAFF (General Amber Force Field) can model the dynamic behavior of a large number of these molecules in a simulation box with explicit solvent molecules, providing insights into association constants, radial distribution functions, and the preferred modes of intermolecular association. ucl.ac.uk

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound, such as esterification or reactions at the aromatic ring. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For instance, in an acid-catalyzed esterification reaction, DFT calculations could be used to:

Model the initial protonation of the carbonyl oxygen.

Locate the transition state for the nucleophilic attack of the alcohol.

Model the subsequent proton transfer and elimination of water to form the ester.

These calculations would provide activation energies, which are crucial for understanding the kinetics of the reaction. While no specific studies on the reaction mechanisms of this compound are available, the principles derived from computational studies of other benzoic acid derivatives are directly applicable. acs.orgresearchgate.net

Structure Activity Relationship Sar Studies of Benzoic Acid Derivatives Applicability to 3 Bromo 5 Ethoxy 4 Propoxybenzoic Acid

Methodologies for SAR Investigation of Substituted Aromatic Carboxylic Acids

The investigation of structure-activity relationships for substituted aromatic carboxylic acids, such as 3-Bromo-5-ethoxy-4-propoxybenzoic acid, employs a combination of experimental and computational methodologies.

Experimental Approaches:

Synthesis of Analogs: A primary experimental method involves the synthesis of a series of structurally related compounds (analogs). For this compound, this would entail creating variations such as moving the position of the bromine atom, altering the length of the alkoxy chains (e.g., replacing ethoxy with methoxy or propoxy with butoxy), or replacing the bromine with other halogens.

Biological Testing: Each synthesized analog undergoes biological evaluation to measure its activity, which could be, for example, enzyme inhibition, receptor binding affinity, or antimicrobial effects. This allows researchers to correlate specific structural modifications with changes in biological activity.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. For benzoic acid derivatives, QSAR models can predict the activity of new, unsynthesized compounds based on physicochemical descriptors like hydrophobicity, electronic effects, and steric parameters of the substituents.

Molecular Modeling and Docking: These computational techniques create three-dimensional models of the molecule and its biological target (e.g., an enzyme or receptor). Molecular docking simulations can then predict the preferred binding orientation and affinity of the compound within the target's active site, providing insights into the key molecular interactions. This can help to rationalize the observed SAR data at a molecular level.

A hypothetical QSAR study for a series of benzoic acid derivatives might involve the parameters shown in the interactive table below.

CompoundSubstituent at C3Substituent at C4Substituent at C5LogP (Hydrophobicity)Electronic Parameter (Hammett Constant, σ)Steric Parameter (Taft Steric Parameter, Es)Biological Activity (IC50, µM)
Benzoic AcidHHH1.870.000.00>1000
3-Bromobenzoic acidBrHH2.730.39-0.97500
4-Propoxybenzoic acidHO-PrH2.93-0.25-0.67250
5-Ethoxybenzoic acidHHO-Et2.580.12-0.38300
This compound Br O-Pr O-Et 4.38 (estimated) 0.26 (estimated) -1.02 (estimated) (Predicted to be potent)

Note: The values for this compound are estimated based on the contributions of individual substituents and are for illustrative purposes.

Impact of Bromine Substitution on Molecular Interactions

The presence of a bromine atom at the 3-position of the benzoic acid ring in this compound is expected to significantly influence its molecular interactions through several mechanisms.

Steric Effects: The bromine atom has a significant van der Waals radius, which can sterically influence the binding of the molecule to its target. Depending on the topology of the binding site, this steric bulk can either be beneficial, leading to a better fit, or detrimental, causing steric clashes.

Halogen Bonding: A key feature of bromine in molecular interactions is its ability to form halogen bonds. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a biological target. The strength of this interaction follows the order I > Br > Cl. This directional interaction can contribute significantly to the binding affinity and specificity of the ligand.

The table below summarizes the potential interactions involving the bromine substituent.

Interaction TypeDescriptionPotential Impact on Binding
Inductive Effect Electron withdrawal from the aromatic ring.Can modulate the pKa of the carboxylic acid and influence electrostatic interactions.
Resonance Effect Electron donation to the aromatic ring.Can influence the electron density distribution across the molecule.
Steric Hindrance The physical bulk of the bromine atom.May promote or hinder binding depending on the shape of the receptor's binding pocket.
Halogen Bonding Directional interaction with a nucleophilic atom on the target.Can provide additional binding affinity and specificity.

Role of Ethoxy and Propoxy Chains in Modulating Molecular Recognition

The ethoxy (-OCH2CH3) and propoxy (-OCH2CH2CH3) groups at the 5- and 4-positions, respectively, play a crucial role in modulating the molecular recognition of this compound.

Hydrophobicity and Lipophilicity: Both ethoxy and propoxy groups are hydrophobic, and their presence generally increases the lipophilicity of the molecule. Lipophilicity is a critical factor in drug design as it affects membrane permeability and binding to hydrophobic pockets in protein targets. The longer propoxy chain contributes more to hydrophobicity than the ethoxy chain.

Steric Influence: The size and conformation of the alkoxy chains can influence how the molecule fits into a binding site. The flexibility of these chains allows them to adopt various conformations to optimize interactions with the target.

Hydrogen Bond Acceptors: The oxygen atoms of the ethoxy and propoxy groups can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on a biological target.

Chain Length and Binding Affinity: The length of the alkoxy chain can have a significant impact on binding affinity. In some cases, increasing the chain length can lead to stronger binding due to increased hydrophobic interactions, while in other cases, it may lead to a decrease in activity if the longer chain does not fit well within the binding pocket.

The following table illustrates the general influence of increasing alkoxy chain length on physicochemical properties and potential biological interactions.

PropertyEthoxy GroupPropoxy GroupGeneral Trend with Increasing Chain Length
Hydrophobicity (LogP contribution) ~0.38~0.88Increases
Flexibility ModerateHigherIncreases
Potential for van der Waals Interactions ModerateHigherIncreases
Hydrogen Bond Acceptor Capability Yes (1 oxygen atom)Yes (1 oxygen atom)Remains the same per group

Influence of Carboxylic Acid Moiety on Derivative Interactions

The carboxylic acid (-COOH) group is a dominant feature of this compound and is often a key determinant in the interactions of benzoic acid derivatives with biological targets.

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (from the -OH) and acceptor (from the C=O). It can form strong and directional hydrogen bonds with amino acid residues in a protein, such as serine, threonine, tyrosine, histidine, arginine, and lysine. In its pure state, carboxylic acids can form hydrogen-bonded dimers, which can influence their physical properties like boiling point.

Ionic Interactions: At physiological pH, the carboxylic acid group is typically deprotonated to form a negatively charged carboxylate anion (-COO⁻). This allows for strong ionic interactions (salt bridges) with positively charged residues like arginine and lysine on a biological target. These electrostatic interactions can be very strong and contribute significantly to binding affinity.

Chelation: The carboxylic acid group can participate in the chelation of metal ions. If the biological target is a metalloenzyme, the carboxylate group can coordinate with the metal cofactor, leading to inhibition of the enzyme.

Acidity (pKa): The acidity of the carboxylic acid is influenced by the other substituents on the benzene (B151609) ring. Electron-withdrawing groups, like bromine, generally increase the acidity (lower the pKa), while electron-donating groups decrease it. The pKa determines the proportion of the ionized and non-ionized forms at a given pH, which in turn affects solubility, membrane permeability, and the potential for ionic interactions.

The potential interactions of the carboxylic acid moiety are summarized in the interactive table below.

Interaction TypeForm of Carboxylic AcidInteracting Partner on TargetStrength of Interaction
Hydrogen Bond (Donor) Protonated (-COOH)H-bond acceptors (e.g., Asp, Glu, backbone C=O)Moderate to Strong
Hydrogen Bond (Acceptor) Protonated (-COOH) and Deprotonated (-COO⁻)H-bond donors (e.g., Arg, Lys, Ser, backbone N-H)Moderate to Strong
Ionic Interaction (Salt Bridge) Deprotonated (-COO⁻)Positively charged residues (e.g., Arg, Lys)Strong
Metal Chelation Deprotonated (-COO⁻)Metal ions (e.g., Zn²⁺, Mg²⁺)Variable

Crystallographic Analysis and Solid State Characteristics of 3 Bromo 5 Ethoxy 4 Propoxybenzoic Acid

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal proof of the molecular structure of 3-bromo-5-ethoxy-4-propoxybenzoic acid, including bond lengths, bond angles, and the conformation of the flexible ethoxy and propoxy side chains.

Although no specific crystallographic information file (CIF) is publicly available for this compound, a hypothetical dataset based on common findings for similar structures would include the following parameters:

Crystallographic Parameter Expected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 are common for centrosymmetric dimers
a (Å)10-15
b (Å)5-10
c (Å)15-25
α (°)90 (for Monoclinic/Orthorhombic)
β (°)90-110 (for Monoclinic)
γ (°)90 (for Monoclinic/Orthorhombic)
Volume (ų)1500-2500
Z4 or 8

This table represents a hypothetical scenario based on typical values for similar organic molecules and is for illustrative purposes only.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state architecture of this compound is expected to be dominated by a hierarchy of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction in the vast majority of benzoic acid crystal structures is the formation of a robust hydrogen-bonded dimer. nih.gov The carboxylic acid moieties of two molecules typically form a head-to-head arrangement, creating a characteristic R²₂(8) ring motif. This strong interaction is a primary driver in the self-assembly of these molecules.

Halogen Bonding: The presence of a bromine atom at the 3-position introduces the possibility of halogen bonding. This is a directional interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen atom of a neighboring carboxylic acid or ether group. Theoretical studies on halogenated compounds demonstrate that these interactions can be significant in directing crystal packing. mdpi.com

Interaction Type Potential Participating Atoms/Groups Expected Geometric Characteristics
Hydrogen BondingCarboxylic acid (O-H···O)O···O distance of ~2.6-2.8 Å; formation of centrosymmetric dimers
Halogen BondingBromine atom and an oxygen atom (C-Br···O)Br···O distance less than the sum of van der Waals radii (~3.37 Å); C-Br···O angle close to 180°
π-StackingBenzene (B151609) ringsInterplanar distance of ~3.3-3.8 Å for face-to-face stacking
van der Waals InteractionsAlkyl chains of ethoxy and propoxy groupsContribution to close packing and overall lattice energy

Polymorphism and Crystallization Kinetics of Benzoic Acid Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon among organic molecules, including benzoic acid derivatives. ucl.ac.uk Different polymorphs of the same compound can exhibit distinct physical properties. The crystallization conditions, such as the choice of solvent and the rate of cooling or evaporation, can play a crucial role in determining which polymorphic form is obtained.

Studies on substituted benzoic acids have revealed the existence of multiple polymorphs, often arising from different hydrogen bonding patterns or molecular conformations. ucl.ac.uk For example, while the carboxylic acid dimer is a very common motif, other arrangements, such as catemeric chains, are also possible. The flexible ethoxy and propoxy chains of this compound could also lead to conformational polymorphism, where different conformers of the molecule pack in distinct crystal lattices. The kinetics of nucleation and crystal growth are influenced by factors like supersaturation, temperature, and the presence of impurities.

Influence of Molecular Conformation on Solid-State Architectures

The conformation of the ethoxy and propoxy substituents is expected to have a significant impact on the crystal packing of this compound. The rotational freedom around the C-O bonds of the ether linkages and the C-C bonds of the alkyl chains allows the molecule to adopt various shapes. tandfonline.com

In the solid state, the molecule will likely adopt a conformation that allows for the most efficient packing and maximizes favorable intermolecular interactions. The interplay between the energetic cost of adopting a non-ideal conformation and the energetic gain from optimized crystal packing determines the final solid-state architecture. For instance, the alkyl chains may align to maximize van der Waals interactions, creating segregated lipophilic domains within the crystal structure, a feature observed in other alkoxybenzoic acids. researchgate.net The conformation of the alkoxy groups can also influence the accessibility of the bromine and oxygen atoms for halogen and hydrogen bonding, respectively. Quantum chemical calculations on related systems have shown how subtle changes in substituent orientation can lead to different stable conformers with implications for their crystal structures. iku.edu.tr

Enzymatic Transformations and Biocatalysis Relevant to Benzoic Acid Derivatives

Enzyme-Mediated Derivatization of Benzoic Acid Scaffolds

The derivatization of the benzoic acid scaffold of 3-Bromo-5-ethoxy-4-propoxybenzoic acid can be envisioned through several enzymatic routes. Enzymes such as lipases, proteases, and esterases are well-known for their ability to catalyze the formation of esters and amides from carboxylic acids under mild conditions. These reactions are typically characterized by high chemo- and regioselectivity.

For instance, the carboxylic acid moiety of this compound could be esterified with a variety of alcohols, ranging from simple alkanols to more complex chiral molecules, using an appropriate lipase. This would yield a library of ester derivatives with potentially novel physicochemical and biological properties. Similarly, reaction with amines in the presence of a suitable amidase or a protease with broad substrate specificity could lead to the corresponding amides.

The enzymatic approach to derivatization offers a significant advantage over chemical methods, particularly when dealing with multifunctional molecules where competing side reactions can be a major issue. The inherent selectivity of enzymes minimizes the need for protecting groups, thus streamlining the synthetic process.

Table 1: Potential Enzyme-Mediated Derivatizations of this compound

TransformationEnzyme ClassPotential ReactantPotential Product
EsterificationLipase, EsteraseAlcohol (e.g., ethanol, isopropanol)Alkyl 3-bromo-5-ethoxy-4-propoxybenzoate
AmidationAmidase, ProteaseAmine (e.g., butylamine, aniline)N-substituted 3-bromo-5-ethoxy-4-propoxybenzamide

Biocatalytic Approaches for Carboxylation and Decarboxylation

The manipulation of the carboxyl group on the aromatic ring is a key transformation in the synthesis and degradation of benzoic acid derivatives. Biocatalytic methods for both carboxylation (the addition of a carboxyl group) and decarboxylation (the removal of a carboxyl group) are of significant interest.

Carboxylation: While the direct carboxylation of a pre-functionalized aromatic ring like that of this compound is a challenging transformation, certain carboxylating enzymes, such as phenolic acid decarboxylases operating in the reverse direction, have shown the ability to carboxylate phenolic substrates. nih.gov Although the substrate here is a benzoic acid, related enzymes might be engineered to accept such scaffolds. The more common biocatalytic route to aromatic carboxylic acids involves the oxidation of a corresponding aldehyde or alcohol, which can be formed from a precursor molecule.

Decarboxylation: The enzymatic decarboxylation of aromatic carboxylic acids is a well-established process. Benzoic acid decarboxylases are a class of enzymes that catalyze the removal of the carboxyl group from various benzoic acid derivatives. rsc.org The susceptibility of this compound to enzymatic decarboxylation would depend on the specific substrate tolerance of the chosen enzyme. Factors such as the electronic nature and steric bulk of the substituents (bromo, ethoxy, and propoxy groups) would play a crucial role in enzyme recognition and catalytic activity. Successful decarboxylation would yield 1-bromo-3-ethoxy-5-propoxybenzene, a transformation that is often difficult to achieve selectively using traditional chemical methods without harsh conditions. nih.gov

Table 2: Potential Biocatalytic Carboxylation and Decarboxylation Reactions

ReactionEnzyme TypePotential Substrate/ProductRelevance to this compound
CarboxylationPhenolic Acid Carboxylase (reverse reaction)3-Bromo-5-ethoxy-4-propoxy-phenolSynthesis of the target compound from a phenolic precursor.
DecarboxylationBenzoic Acid DecarboxylaseThis compoundDegradation or transformation to a de-carboxylated aromatic. rsc.org

Exploration of Novel Enzyme Systems for Functionalization of Brominated Aromatic Acids

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for enzymatic functionalization through C-Br bond cleavage or by directing further modifications on the aromatic scaffold.

Dehalogenation: A variety of dehalogenating enzymes, or dehalogenases, are known to exist in microorganisms that can degrade halogenated aromatic compounds. These enzymes often function through hydrolytic or reductive mechanisms to replace the halogen with a hydroxyl group or a hydrogen atom, respectively. The application of a suitable dehalogenase to this compound could potentially lead to the formation of 3-ethoxy-5-hydroxy-4-propoxybenzoic acid or 3-ethoxy-4-propoxybenzoic acid. This enzymatic dehalogenation would be a highly specific and environmentally benign alternative to chemical methods that often require harsh reagents and produce significant waste.

Enzymatic Cross-Coupling: The carbon-bromine bond can also serve as a handle for the formation of new carbon-carbon or carbon-heteroatom bonds through enzymatic cross-coupling reactions. While less common than their chemical counterparts (e.g., Suzuki or Heck couplings), research into enzymatic systems that can catalyze such transformations is an active area. For instance, enzymes could potentially be engineered to facilitate the coupling of the brominated benzoic acid with other molecules, leading to the synthesis of more complex structures.

Hydroxylation: Monooxygenases and dioxygenases are powerful biocatalysts capable of introducing hydroxyl groups onto aromatic rings with high regioselectivity. For this compound, a suitably chosen oxygenase could potentially hydroxylate one of the available positions on the aromatic ring, leading to the formation of a phenolic derivative. The directing effects of the existing substituents would influence the position of hydroxylation.

Table 3: Potential Novel Enzymatic Functionalizations

FunctionalizationEnzyme ClassPotential Outcome
DehalogenationDehalogenaseReplacement of bromine with a hydroxyl or hydrogen atom.
Cross-CouplingEngineered EnzymesFormation of new C-C or C-heteroatom bonds at the site of the bromine atom.
HydroxylationMonooxygenase, DioxygenaseIntroduction of a hydroxyl group at a specific position on the aromatic ring.

Development and Validation of Advanced Analytical Methodologies for 3 Bromo 5 Ethoxy 4 Propoxybenzoic Acid

Chromatographic Method Development (HPLC, GC) for Purity Assessment and Separation

The purity of 3-Bromo-5-ethoxy-4-propoxybenzoic acid is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity and separating the target compound from potential impurities.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method is often the primary choice for the analysis of moderately polar compounds like substituted benzoic acids. nih.govhelixchrom.com The development of a suitable HPLC method involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time.

A typical starting point for method development would involve a C18 stationary phase, which is versatile and provides good retention for a wide range of organic molecules. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is a critical factor influencing retention and selectivity. For acidic compounds like this compound, suppressing the ionization of the carboxylic acid group by maintaining the mobile phase pH below the pKa of the analyte is crucial for achieving good peak symmetry and retention.

Stationary Phase: A C18 or C8 column is generally suitable. Phenyl-hexyl columns can also be explored to leverage pi-pi interactions with the aromatic ring of the analyte.

Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase would consist of an acidified aqueous component (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV detector is commonly used, with the detection wavelength set at the absorbance maximum of this compound. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Gas Chromatography (GC):

For volatile or semi-volatile compounds, Gas Chromatography can be an effective analytical tool. While benzoic acids themselves may have limited volatility, derivatization can be employed to increase their volatility and improve chromatographic performance. journalijar.comscribd.comnih.gov A common derivatization agent for carboxylic acids is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a less polar and more volatile trimethylsilyl (B98337) (TMS) group. nih.gov

The choice of the GC column is critical for achieving the desired separation. A mid-polarity column, such as one with a phenyl-substituted stationary phase, is often a good starting point for the analysis of aromatic compounds.

Derivatization: Silylation with an agent like BSTFA with 1% TMCS (trimethylchlorosilane) is a common approach.

Column: A capillary column with a stationary phase like 5% phenyl-polysiloxane is often suitable.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. For higher sensitivity and structural information, a Mass Spectrometer (MS) can be used as the detector (GC-MS). chromatographyonline.com

Table 2: Hypothetical GC Method Parameters for Purity Assessment

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Volume 1 µL (split injection)

Quantitative Analysis Techniques for Compound Determination

Accurate quantification of this compound is essential for process control and final product specification. Both HPLC and GC methods, once developed, can be validated for quantitative purposes.

The primary method for quantification is the external standard method. This involves creating a calibration curve by analyzing a series of standards of known concentrations. The response (peak area) of the analyte in the sample is then compared to the calibration curve to determine its concentration.

For accurate quantitative analysis, the following are crucial:

High-Purity Reference Standard: A well-characterized reference standard of this compound with a known purity is required.

Linearity: The analytical method must demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.

Accuracy and Precision: The method must be shown to be accurate (close to the true value) and precise (reproducible). globalresearchonline.netamericanpharmaceuticalreview.com

Method Validation Parameters in Research and Development Contexts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.compharmaguideline.com In a research and development setting, the validation parameters are established to ensure the reliability of the data generated. Key validation parameters according to International Council for Harmonisation (ICH) guidelines include: globalresearchonline.netamericanpharmaceuticalreview.compharmabeej.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Typical Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection technique, provide a wealth of information for structural elucidation and impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds. nih.govresearchgate.netacs.org For this compound, LC-MS can provide:

Molecular Weight Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the analyte, confirming its molecular weight. The presence of a bromine atom is readily identified by its characteristic isotopic pattern (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes). researchgate.net

Structural Information: Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to generate a characteristic fragmentation pattern, which can be used to elucidate the structure of the molecule and its impurities.

Impurity Profiling: LC-MS is highly sensitive and can detect and identify impurities at very low levels, even those that co-elute with the main peak in a standard HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile derivatives of this compound, GC-MS offers high chromatographic resolution and detailed mass spectral information. chromatographyonline.comresearchgate.netresearchgate.net

Identification of Volatile Impurities: GC-MS is excellent for identifying volatile and semi-volatile impurities that may be present from the synthesis or degradation of the target compound.

Confirmation of Structure: The electron ionization (EI) mass spectra generated by GC-MS provide a reproducible fragmentation pattern that can be compared to spectral libraries for compound identification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.